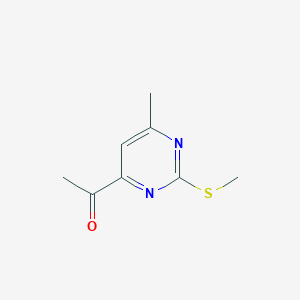![molecular formula C6H2BrIN2OS B12962758 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of a thieno[2,3-d]pyrimidine derivative. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield biaryl compounds or other extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other biological pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Wirkmechanismus
The mechanism by which 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory properties.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and are investigated for their potential in cancer therapy.
Uniqueness
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and electronic properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields.
Eigenschaften
Molekularformel |
C6H2BrIN2OS |
|---|---|
Molekulargewicht |
356.97 g/mol |
IUPAC-Name |
6-bromo-5-iodo-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-4-3(8)2-5(11)9-1-10-6(2)12-4/h1H,(H,9,10,11) |
InChI-Schlüssel |
SIDVXCNUWRDKCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



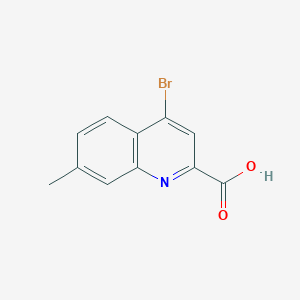
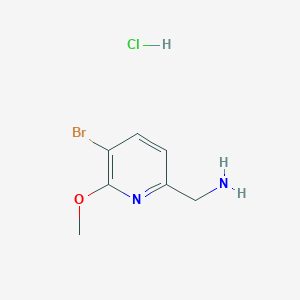

![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
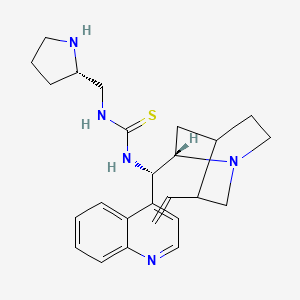

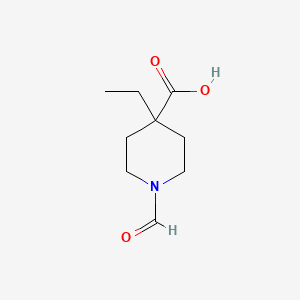

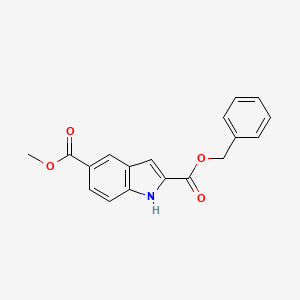
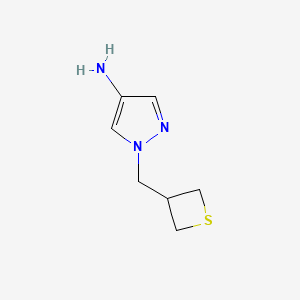
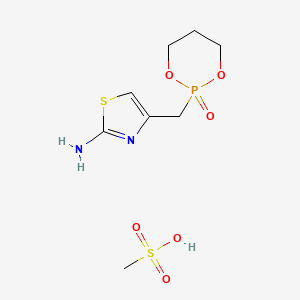
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
